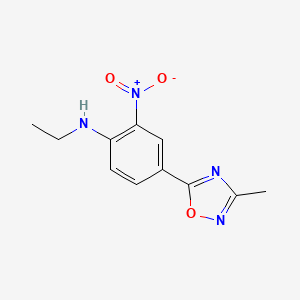
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of an ethyl group, a methyl group, an oxadiazole ring, and a nitro group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of aniline derivatives to introduce the nitro group.
Formation of Oxadiazole Ring: Cyclization reactions to form the 1,2,4-oxadiazole ring.
Ethylation: Introduction of the ethyl group through alkylation reactions.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, dehydrating agents for cyclization, and alkylating agents for ethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline core can undergo electrophilic substitution reactions, such as halogenation or acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), and acylating agents like acetic anhydride (Ac2O).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline.
Substitution: Formation of halogenated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be compared with other nitroaniline derivatives and oxadiazole-containing compounds:
Similar Compounds: 4-nitroaniline, 2-nitroaniline, 1,2,4-oxadiazole derivatives.
Uniqueness: The combination of the nitro group, oxadiazole ring, and ethyl group in a single molecule provides unique chemical and biological properties that are not observed in simpler analogs.
Propiedades
IUPAC Name |
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-12-9-5-4-8(6-10(9)15(16)17)11-13-7(2)14-18-11/h4-6,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYSAQXXJJMHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
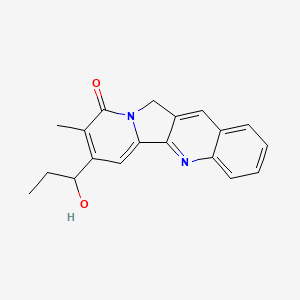
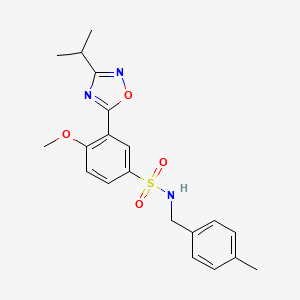
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B7703427.png)
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)
![N,N-dimethyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7703464.png)
![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
![4-[3-(morpholin-4-yl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B7703471.png)
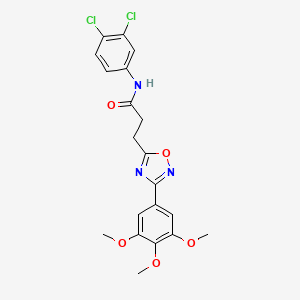
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)
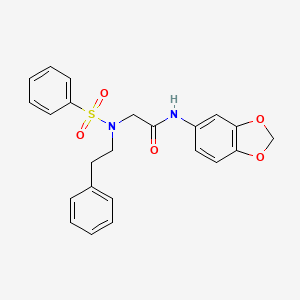
![4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide](/img/structure/B7703523.png)
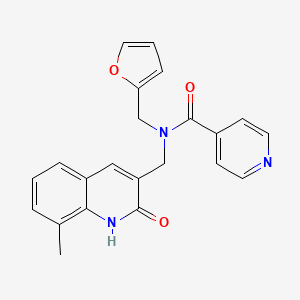
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)
